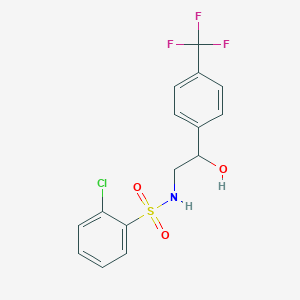

2-クロロ-N-(2-ヒドロキシ-2-(4-(トリフルオロメチル)フェニル)エチル)ベンゼンスルホンアミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-chloro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C15H13ClF3NO3S and its molecular weight is 379.78. The purity is usually 95%.

BenchChem offers high-quality 2-chloro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

鈴木・宮浦カップリング

鈴木・宮浦 (SM) カップリング反応は、炭素-炭素結合を形成するための強力な方法です。これは、パラジウム触媒を使用して、有機ボロン化合物と求電子性有機基をクロスカップリングさせる反応です。本化合物は、そのトリフルオロメチル基により、SM カップリング反応において有機ボロン試薬として機能することができます。 これらの反応は、その温和な条件と官能基耐性から、合成化学において広く応用されています .

RORα/γ モジュレーション

トリフルオロメチル基を含む化合物 T0901317 は、RORα および RORγ 受容体の機能を調べるための化学プローブとして機能します。これらの受容体は、代謝と免疫調節において重要な役割を果たしています。 T0901317 のような低分子は、代謝性疾患や免疫関連疾患の治療薬の開発に役立つ可能性があります .

ペキシダートニブ合成

ペキシダートニブ(キナーゼ阻害剤)の合成では、遊離アミン中間体が、還元アミノ化によって最終生成物に変換されます。 前駆体化合物のトリフルオロメチル基は、ペキシダートニブ全体の構造と機能に貢献しています .

有機合成におけるプロト脱ホウ素化

アルキルボロン酸エステルのプロト脱ホウ素化は、有機合成において重要なプロセスです。脱ホウ素化の官能化のための多くのプロトコルが存在する一方で、プロト脱ホウ素化はあまり研究されていません。 本化合物のボロン中心は、このような反応に関与し、さらなる合成変換のための貴重なビルディングブロックをもたらします .

フルアジフォップ中間体合成

化合物 2-クロロ-5-(トリフルオロメチル)ピリジン (2,5-CTF) は、除草剤であるフルアジフォップの合成における重要な中間体として機能します。 気相反応により、ピリジン環に塩素原子が制御された形で導入することができ、本化合物が農薬用途で有用であることを示しています .

作用機序

Target of Action

The primary targets of 2-chloro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzenesulfonamide are the Retinoic acid receptor-related Orphan Receptors alpha and gamma (RORα and RORγ) . These receptors play a crucial role in several biological processes, including immune response, metabolism, and development.

Mode of Action

2-chloro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzenesulfonamide binds directly to RORα and RORγ with high affinity . This binding results in the modulation of the receptor’s ability to interact with transcriptional cofactor proteins , altering the expression of genes regulated by these receptors.

Biochemical Pathways

The interaction of 2-chloro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzenesulfonamide with RORα and RORγ affects various biochemical pathways. For instance, it can influence the metabolism of mitochondria , which are essential for energy production in cells. Additionally, it can lead to the up-regulation of the ATP-binding cassette transporter A1 (ABCA1) gene expression , which plays a critical role in lipid metabolism.

Pharmacokinetics

The trifluoromethyl group in the compound is known to improve drug potency , which may enhance its bioavailability.

Result of Action

The molecular and cellular effects of 2-chloro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzenesulfonamide’s action are diverse due to its interaction with RORα and RORγ. It can modulate gene expression, influence mitochondrial metabolism, and alter lipid metabolism . These changes can have various downstream effects, potentially influencing processes such as immune response and development.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-chloro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzenesulfonamide. For instance, the presence of a trifluoromethyl group in the compound can enhance its potency . .

生化学分析

Biochemical Properties

The compound 2-chloro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzenesulfonamide has been found to interact with various enzymes and proteins. For instance, it has been found to directly bind to RORα and RORγ with high affinity . This interaction modulates the receptor’s ability to interact with transcriptional cofactor proteins .

Cellular Effects

It is known that the compound can influence cell function by modulating the activity of certain receptors . This can have downstream effects on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 2-chloro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzenesulfonamide involves binding interactions with biomolecules such as RORα and RORγ . This binding can result in changes in gene expression and enzyme activity .

特性

IUPAC Name |

2-chloro-N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClF3NO3S/c16-12-3-1-2-4-14(12)24(22,23)20-9-13(21)10-5-7-11(8-6-10)15(17,18)19/h1-8,13,20-21H,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAEBVIALQIFUBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)S(=O)(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClF3NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-({2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)benzoate](/img/structure/B2514479.png)

![3-[3-(Trifluoromethyl)phenyl]cyclohex-2-en-1-one](/img/structure/B2514484.png)

![(E)-2-(4-Methylphenyl)-N-[1-(2-methylpyrazol-3-yl)-2-oxopiperidin-3-yl]ethenesulfonamide](/img/structure/B2514485.png)

![N-(4,5-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-1,3-BENZOTHIAZOLE-2-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2514486.png)

![methyl 2-(2-{[6-oxo-5-(2-phenylethyl)-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamido)benzoate](/img/structure/B2514487.png)

![2-cyano-N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]acetamide](/img/structure/B2514498.png)